Xct790

Description

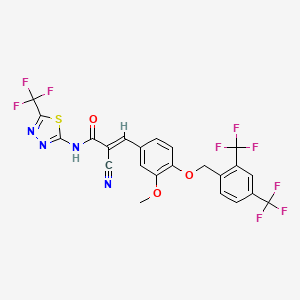

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNFOOGGLSBBT-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F9N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796844-24-1, 725247-18-7 | |

| Record name | XCT-790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XCT790 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XCT-790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of XCT790

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed technical overview of the molecular mechanisms of XCT790, a small molecule inhibitor with dual activities that impact cellular metabolism and signaling. It is intended to serve as a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Abstract

This compound is a potent and selective small molecule that has been widely characterized as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2][3] However, subsequent research has revealed a second, independent mechanism of action: this compound is also a powerful mitochondrial uncoupler that operates at nanomolar concentrations.[4][5] This dual activity complicates the interpretation of experimental results but also presents opportunities for therapeutic intervention. This document aims to dissect these two core mechanisms, providing detailed signaling pathways, quantitative data from key experiments, and a summary of established experimental protocols.

Dual Mechanisms of Action

This compound exerts its biological effects through two primary and distinct mechanisms:

-

Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): At micromolar concentrations, this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators and repressing its transcriptional activity.

-

Mitochondrial Uncoupling: At nanomolar concentrations, significantly lower than those required for ERRα inhibition, this compound acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis.

This compound as an ERRα Inverse Agonist

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating cellular energy homeostasis, including mitochondrial biogenesis and oxidative phosphorylation.

Signaling Pathway

This compound functions by binding to the ligand-binding domain of ERRα, which prevents the recruitment of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This disruption leads to the suppression of ERRα-target gene transcription.

References

XCT790: A Dual-Targeting Compound Modulating Nuclear Receptor Activity and Mitochondrial Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

XCT790 is a potent small molecule initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism. Subsequent research has unveiled a second, independent primary target: the mitochondrial inner membrane, where this compound functions as a powerful protonophore, leading to mitochondrial uncoupling. This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of ERRα signaling and mitochondrial bioenergetics in various physiological and pathological processes. This guide provides a comprehensive overview of the primary targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound against its primary targets.

| Target | Parameter | Value | Assay Conditions | Reference |

| Estrogen-Related Receptor Alpha (ERRα) | IC50 | 0.37 µM | GAL4-ERRα cell-based transfection assay | [1] |

| Estrogen-Related Receptor Alpha (ERRα) | IC50 | 13.3 - 13.7 µM (48h) | Cell proliferation assay (MDA-MB-231 and BT-549 cells) | |

| Mitochondrial Uncoupling | Effective Concentration | starting at 390 nM | AMPK pathway activation (Phospho-AMPK) in MNT1 cells | [2] |

| Mitochondrial Uncoupling | Effective Concentration | >25-fold lower than concentrations used to inhibit ERRα | Activation of AMP kinase (AMPK) | [2][3] |

Signaling Pathways and Mechanisms of Action

ERRα Inverse Agonism

This compound functions as an inverse agonist of ERRα, a constitutively active orphan nuclear receptor. By binding to the ligand-binding domain of ERRα, this compound induces a conformational change that promotes the dissociation of coactivators, such as PGC-1α, thereby repressing the transcription of ERRα target genes involved in energy metabolism.[2]

Caption: this compound acts as an inverse agonist, inhibiting ERRα-mediated transcription.

Mitochondrial Uncoupling and AMPK Activation

Independent of its action on ERRα, this compound acts as a proton ionophore in the inner mitochondrial membrane. This dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. The resulting decrease in the cellular ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: this compound uncouples mitochondria, leading to AMPK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., pancreatic cancer cells, 3 x 10³ cells/well) in a 96-well plate in 100 µL of complete medium and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound or gemcitabine (B846) (as a control) for 24, 48, and 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours in the dark. For MTT assays, add MTT solution and incubate, followed by the addition of a solubilizing agent.

-

Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot for AMPK Activation

Objective: To detect the phosphorylation of AMPKα at Threonine 172, a marker of AMPK activation.

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST.

-

Incubate overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., from Cell Signaling Technology, #2531).

-

Incubate with a corresponding secondary antibody.

-

-

Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).

-

Analysis: Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of activation.

Measurement of Cellular ATP Levels

Objective: To quantify the impact of this compound on cellular ATP concentrations.

Methodology:

-

Sample Preparation: Prepare cell lysates or standards in a 96-well plate.

-

Reagent Preparation: Prepare an ATP detection cocktail containing D-luciferin and firefly luciferase.

-

Luminescence Measurement:

-

Add the ATP detection cocktail to the samples.

-

Immediately measure the luminescence using a luminometer. The signal is proportional to the ATP concentration.

-

-

Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.

Mitochondrial Respiration and Uncoupling Analysis (Seahorse XF Analyzer)

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and uncoupling.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

-

Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) as required for the specific assay (e.g., Mito Stress Test).

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the compounds.

-

Analysis: Analyze the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. A significant increase in OCR after this compound injection, not coupled to ATP production, is indicative of mitochondrial uncoupling.

ERRα Reporter Gene Assay

Objective: To quantify the inverse agonist activity of this compound on ERRα-mediated transcription.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., C2C12 myotubes) with an expression vector for ERRα and a reporter plasmid containing an ERRα-responsive element (ERRE) driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the percent inhibition of ERRα activity relative to the vehicle-treated control to determine the IC50 value.

Logical Relationships and Experimental Workflows

The following diagram illustrates the experimental workflow to characterize the dual targets of this compound.

Caption: Experimental workflow for characterizing the dual targets of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Role of XCT790 in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790, a synthetic small molecule, has emerged as a critical tool in cellular biology and a potential therapeutic agent. Initially identified as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), subsequent research has unveiled a second, independent mechanism of action: the potent uncoupling of the mitochondrial electron transport chain.[1][2] This dual functionality complicates the interpretation of experimental data but also opens new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological functions of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these activities.

Core Mechanisms of Action

This compound exerts its biological effects through two primary and distinct mechanisms:

-

Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): this compound binds to the ligand-binding domain of ERRα, disrupting the interaction between ERRα and its coactivators.[2][3] This leads to the repression of ERRα-mediated gene transcription, which plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[4]

-

Mitochondrial Uncoupling: Independent of its action on ERRα, this compound acts as a proton ionophore, similar to well-known uncouplers like FCCP. It disrupts the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This leads to a rapid depletion of cellular ATP levels and a corresponding increase in oxygen consumption.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ERRα Inverse Agonism | 0.37 µM | HEK293 cells (luciferase reporter assay) | |

| Concentration for AMPK Activation | As low as 390 nM | MNT1 melanoma cells | |

| Typical Concentration for ERRα Inhibition Studies | 1–20 µM | Various cell lines | |

| In Vivo Antitumor Efficacy (Dose) | 4 mg/kg (intravenous) | BALB/c mice with xenografts |

Signaling Pathways Modulated by this compound

This compound's dual mechanisms of action lead to the modulation of several key signaling pathways.

ERRα-Dependent Signaling

As an inverse agonist of ERRα, this compound directly inhibits the transcriptional activity of this nuclear receptor. This leads to the downregulation of genes involved in mitochondrial biogenesis and function, glucose metabolism, and fatty acid oxidation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis, and several signaling pathways implicated in cancer. Unlike classical estrogen receptors, ERRα exhibits constitutive activity, independent of a natural ligand. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. XCT790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα. However, subsequent research has revealed a more complex pharmacological profile, highlighting the importance of understanding its dual mechanism of action for its proper application in research and drug development. This technical guide provides an in-depth overview of this compound, its interaction with ERRα, and its significant off-target effects, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: The Dual Action of this compound

This compound exerts its biological effects through two distinct mechanisms:

-

Inverse Agonism of ERRα: this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] This disruption leads to the repression of ERRα target genes, which are predominantly involved in energy metabolism pathways such as oxidative phosphorylation and fatty acid oxidation.[3][4]

-

Mitochondrial Uncoupling: Independent of its effects on ERRα, this compound acts as a potent mitochondrial uncoupler at nanomolar concentrations.[1] This action dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy sensing. This ERRα-independent effect is a critical consideration in interpreting experimental results obtained using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound against ERRα

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.37 µM | CV-1 | GAL4-fused ERRα Luciferase Reporter Assay |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Time | Cell Line | Assay | Reference |

| Reduced Cell Viability | 0-40 µM | 48 and 72 hours | MES-SA, MES-SA/DX5, HepG2 | Cell Viability Assay | |

| Reduced ERRα Protein Levels | 10 µM | 24 and 48 hours | HepG2, R-HepG2 | Western Blot | |

| AMPK Activation | As low as 390 nM | 5 minutes | MNT1 | Western Blot (p-AMPK) | |

| ATP Depletion | Dose-dependent | Rapid | MNT1 | ATP-coupled luciferase assay | |

| Decreased Mitochondrial Membrane Potential | Dose-dependent | - | MNT1 | MitoTracker CMXRos | |

| Inhibition of Cell Proliferation (IC50) | ~2.5 µM | - | A549 | Cell Division Assay |

Signaling Pathways

ERRα-Dependent Signaling

The primary signaling pathway directly modulated by this compound's inverse agonism involves the ERRα/PGC-1α transcriptional complex. Under normal conditions, PGC-1α coactivates ERRα, leading to the expression of genes involved in mitochondrial biogenesis and energy metabolism. This compound disrupts this interaction, leading to the downregulation of these target genes.

ERRα-Independent Signaling (Mitochondrial Uncoupling)

This compound's off-target effect as a mitochondrial uncoupler triggers a distinct signaling cascade. By disrupting the mitochondrial membrane potential, it inhibits ATP synthesis, leading to an increased AMP/ATP ratio. This activates AMPK, which in turn phosphorylates downstream targets to restore energy homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and ERRα.

ERRα Inverse Agonist Luciferase Reporter Assay

This assay is used to determine the potency of compounds in inhibiting the transcriptional activity of ERRα.

Workflow:

Methodology:

-

Cell Culture: HEK293 cells are stably or transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the ERRα ligand-binding domain (LBD), and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

-

Plating: Cells are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is serially diluted to the desired concentrations. The cell culture medium is replaced with a medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for 18-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The luminescence, which is proportional to the luciferase activity and thus ERRα transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERRα and Phospho-AMPK

This technique is used to quantify the protein levels of ERRα and the activation status of AMPK (by detecting its phosphorylated form).

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for ERRα, phospho-AMPK (Thr172), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software, and the protein levels are normalized to the loading control.

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

Reagent Addition:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours.

-

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentrations.

-

JC-1 Staining: Cells are incubated with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Washing: Cells are washed with an assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The change in fluorescence from red to green indicates mitochondrial depolarization.

-

Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

-

ATP Measurement Assay

This bioluminescent assay quantifies the intracellular ATP concentration.

Methodology:

-

Cell Treatment: Cells are treated with this compound.

-

Cell Lysis: A reagent is added to lyse the cells and release ATP.

-

Luminescence Reaction: A substrate/enzyme mixture (luciferin/luciferase) is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measurement: The luminescence is measured using a luminometer.

-

Quantification: The ATP concentration is determined by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

siRNA-mediated Knockdown of ERRα

This technique is used to specifically reduce the expression of ERRα to study the ERRα-dependency of this compound's effects.

Methodology:

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the ERRα mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.

-

Transfection: Cells are transfected with the ERRα siRNA or control siRNA using a transfection reagent (e.g., Lipofectamine).

-

Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

-

Verification of Knockdown: The efficiency of ERRα knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR).

-

Functional Assays: The effect of this compound is then assessed in the ERRα-knockdown and control cells using the assays described above.

Conclusion

This compound is a valuable tool for studying the biological functions of ERRα. However, its potent mitochondrial uncoupling activity necessitates careful experimental design and interpretation of results. Researchers using this compound should be aware of its dual mechanism of action and employ appropriate controls, such as ERRα knockdown experiments, to distinguish between ERRα-dependent and -independent effects. This technical guide provides a comprehensive resource for understanding the complex pharmacology of this compound and for designing rigorous experiments to investigate the role of ERRα in health and disease.

References

- 1. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Assays to Identify ERR and ERR/PGC Modulators | Springer Nature Experiments [experiments.springernature.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Impact of XCT790 on Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), has emerged as a compound with a complex and dual mechanism of action.[1][2] While it effectively modulates ERRα-dependent signaling, it is also a powerful mitochondrial uncoupler, a function that is independent of its effects on ERRα.[2][3][4] This guide provides a comprehensive technical overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, oncology, and nuclear receptor signaling.

Core Mechanisms of this compound Action

This compound's effects on cellular physiology can be broadly categorized into two distinct mechanisms: ERRα-dependent and ERRα-independent pathways.

ERRα-Dependent Pathway: Inverse Agonism and Transcriptional Repression

This compound functions as an inverse agonist for ERRα, a nuclear receptor that plays a pivotal role in regulating energy homeostasis and mitochondrial biogenesis. The binding of this compound to the ligand-binding domain of ERRα disrupts the receptor's interaction with crucial coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and -1 beta (PGC-1β). This disruption leads to the transcriptional repression of ERRα target genes.

The key molecular events in the ERRα-dependent pathway are:

-

Disruption of ERRα/PGC-1α Complex: this compound directly interferes with the association of ERRα and its coactivators.

-

Downregulation of Target Genes: This leads to decreased expression of genes involved in:

-

Oxidative Phosphorylation (OXPHOS): Key components of the electron transport chain.

-

Mitochondrial Biogenesis: The formation of new mitochondria.

-

Fatty Acid Oxidation: The breakdown of fatty acids for energy.

-

Tricarboxylic Acid (TCA) Cycle: A central metabolic pathway for energy production.

-

-

Inhibition of ERRα Expression: Prolonged treatment with this compound can also lead to a reduction in the protein levels of ERRα itself.

Caption: ERRα-Dependent Signaling Pathway Inhibition by this compound.

ERRα-Independent Pathway: Mitochondrial Uncoupling

Recent studies have revealed that this compound is a potent mitochondrial uncoupler at nanomolar concentrations, significantly lower than those typically required for ERRα inhibition. This effect is independent of ERRα expression and is likely due to this compound acting as a proton ionophore, similar to well-known uncouplers like FCCP and CCCP.

The cascade of events in the ERRα-independent pathway includes:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound dissipates the proton gradient across the inner mitochondrial membrane.

-

Uncoupling of Respiration from ATP Synthesis: This leads to an increase in oxygen consumption without a corresponding increase in ATP production.

-

Rapid ATP Depletion: The uncoupling effect causes a swift decline in cellular ATP levels.

-

Activation of AMP-activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.

-

Inhibition of mTORC1 Signaling: Activated AMPK can phosphorylate and inhibit components of the mTORC1 pathway, a key regulator of cell growth and proliferation.

Caption: ERRα-Independent Mitochondrial Uncoupling by this compound.

Quantitative Data on this compound Treatment

The dual activity of this compound is reflected in the concentration-dependent effects observed in cellular assays.

| Parameter | Effect | IC50 / Effective Concentration | Cell Lines | Reference |

| ERRα Inverse Agonism | Inhibition of ERRα transcriptional activity | 0.37 µM | - | |

| Inhibition of ERRα constitutive activity | 300-500 nM | CV-1 | ||

| Mitochondrial Uncoupling | Activation of AMPK | As low as 390 nM | MNT1 | |

| Onset of AMPK activation | Within 5 minutes | MNT1 | ||

| Cell Viability | Reduction in cell viability (Dose-dependent) | 0-40 µM | MES-SA, HepG2 | |

| Inhibition of proliferation (IC50) | 13.7 µM (MDA-MB-231), 13.3 µM (BT-549) | TNBC cells | ||

| Apoptosis | Induction of apoptosis | 10 µM | HepG2, R-HepG2 |

Downstream Cellular Consequences of this compound Treatment

The primary effects of this compound on ERRα and mitochondria trigger a cascade of downstream cellular responses, particularly relevant in cancer biology.

-

Induction of Apoptosis: this compound induces programmed cell death in various cancer cell lines, including those resistant to chemotherapy. This can be mediated by the generation of reactive oxygen species (ROS) and the activation of caspases 3/7, 8, and 9.

-

Cell Cycle Arrest: Treatment with this compound can cause cell cycle arrest, for instance at the mitotic phase in endometrial cancer cells and at the G0/G1 phase in pancreatic cancer cells. This is often associated with the modulation of key cell cycle regulators like p53 and the retinoblastoma protein (Rb).

-

ROS Production: this compound treatment has been shown to increase the production of mitochondrial ROS. This elevation in ROS can, in turn, activate stress-response pathways and contribute to apoptosis.

-

Inhibition of Cancer Cell Proliferation, Migration, and Invasion: By targeting cellular metabolism and key signaling pathways, this compound effectively suppresses the growth and metastatic potential of cancer cells.

-

Synergistic Effects with Chemotherapeutics: this compound has demonstrated synergistic anticancer effects when used in combination with drugs like paclitaxel (B517696) and gemcitabine.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for assessing changes in the levels of total and phosphorylated proteins such as AMPK, ACC, and p53 following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MNT1, A549, or MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (DMSO) for specified time points (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-p53) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 50 µM) in fresh medium for 24, 48, or 72 hours.

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. For CCK-8, measure absorbance at 450 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes or in 96-well plates. Treat with this compound at the desired concentrations and time points.

-

Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash cells twice with assay buffer.

-

Imaging and Analysis: Analyze cells using a fluorescence microscope or plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Caption: General Experimental Workflow for a this compound Study.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying cellular metabolism and ERRα signaling. However, its dual mechanism of action necessitates careful experimental design and data interpretation. The potent, ERRα-independent mitochondrial uncoupling activity of this compound can confound studies aimed at solely investigating the role of ERRα, especially when used at micromolar concentrations. Researchers should consider using low nanomolar concentrations to specifically probe mitochondrial effects and perform control experiments, such as using ERRα knockout or knockdown cells, to delineate the two pathways. Future research should focus on developing even more specific ERRα inverse agonists that lack the mitochondrial uncoupling side effect to provide clearer insights into the distinct roles of ERRα in health and disease. The synergistic effects of this compound with existing cancer therapies also warrant further investigation as a potential therapeutic strategy.

References

XCT790 in Metabolic Regulation: A Dual-Faceted Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a critical tool in metabolic research. However, its profound off-target effects as a mitochondrial uncoupler necessitate a nuanced understanding of its biological activities. This technical guide provides a comprehensive overview of this compound's dual role in metabolic regulation, detailing its on-target ERRα-mediated effects and its potent, ERRα-independent mitochondrial uncoupling activity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to equip researchers and drug development professionals with the essential knowledge for effectively utilizing and interpreting data generated with this compound.

Introduction

Metabolic regulation is a complex network of signaling pathways that govern energy homeostasis. A key player in this network is the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor that acts as a critical transcriptional regulator of cellular metabolism. ERRα, often co-activated by the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation[1][2]. Given its central role in metabolic control, ERRα has become an attractive therapeutic target for metabolic diseases and cancer.

This compound was the first potent and selective synthetic ligand identified as an inverse agonist for ERRα[1][2]. As such, it has been widely used as a chemical probe to investigate the physiological and pathophysiological functions of ERRα. However, subsequent research has revealed a significant, confounding off-target activity of this compound as a potent mitochondrial uncoupler, independent of its action on ERRα[1]. This guide aims to dissect these two distinct mechanisms of action, providing a clear framework for the application of this compound in metabolic studies.

On-Target Effects: ERRα Inverse Agonism

As an inverse agonist, this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with co-activators like PGC-1α and repressing its constitutive transcriptional activity. This on-target effect has been instrumental in elucidating the role of ERRα in various metabolic processes.

The ERRα/PGC-1α Signaling Axis

The ERRα/PGC-1α signaling pathway is a master regulator of mitochondrial biogenesis and oxidative metabolism. PGC-1α, a transcriptional co-activator, is induced by metabolic stresses such as fasting and exercise. It physically interacts with and co-activates ERRα, leading to the transcription of a suite of genes involved in energy metabolism. This compound, by inhibiting ERRα, effectively blocks this signaling cascade, leading to a downregulation of these target genes.

Caption: The ERRα/PGC-1α signaling pathway and its inhibition by this compound.

Off-Target Effects: Mitochondrial Uncoupling

A critical consideration when using this compound is its potent activity as a mitochondrial uncoupler, which occurs at concentrations significantly lower than those typically used to achieve ERRα inhibition. This effect is independent of ERRα expression and is attributed to this compound's function as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.

Mechanism of Mitochondrial Uncoupling by this compound

This compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. By shuttling protons back into the mitochondrial matrix, it uncouples electron transport from ATP production. This leads to a futile cycle of oxygen consumption without concomitant ATP synthesis, resulting in energy dissipation as heat.

Downstream Metabolic Consequences

The mitochondrial uncoupling induced by this compound triggers a cascade of metabolic events:

-

Rapid ATP Depletion: The uncoupling of oxidative phosphorylation leads to a swift decline in cellular ATP levels.

-

Increased Oxygen Consumption: In an attempt to compensate for the collapsed proton gradient, the electron transport chain accelerates, leading to a significant increase in the oxygen consumption rate (OCR).

-

AMPK Activation: The drop in the ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy status. Activated AMPK initiates a program to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

Caption: Mitochondrial uncoupling by this compound and subsequent metabolic effects.

Quantitative Data

The dual activity of this compound is reflected in the different concentration ranges at which its on-target and off-target effects are observed.

| Parameter | Value | Cell Lines | Reference |

| ERRα Inverse Agonism (IC50) | 0.37 µM | CV-1, HEK293 | |

| AMPK Activation (Effective Concentration) | as low as 390 nM | MNT1 | |

| Cell Viability (IC50, 48h) | 13.7 µM | MDA-MB-231 (TNBC) | |

| 13.3 µM | BT-549 (TNBC) | ||

| ~2.5 µM | A549 (Lung Cancer) | ||

| ATP Depletion | Significant decrease within 20 minutes of exposure | MNT1 |

Experimental Protocols

Accurate assessment of this compound's effects requires robust experimental design and execution. Below are detailed methodologies for key assays.

Cell Viability Assay (XTT/MTT)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell population.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

For MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

For XTT assay, prepare a working solution of XTT and electron coupling reagent and add it to each well. Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on mitochondrial respiration.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

-

Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. This compound can be injected before the standard mitochondrial stress test compounds to observe its immediate effect on basal OCR.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Data Acquisition:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

-

Microplate Reader: Read the fluorescence intensity at both emission wavelengths (green ~530 nm, red ~590 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot for ERRα and Phospho-AMPK

Objective: To determine the effect of this compound on ERRα protein levels and AMPK activation.

Methodology:

-

Cell Lysis: Treat cells with this compound for the specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against ERRα, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to dissect the dual effects of this compound.

References

XCT790 and its Analogs: A Technical Guide to ERRα Inverse Agonism and Mitochondrial Uncoupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various physiological and pathological processes, including metabolic regulation and cancer. This technical guide provides an in-depth overview of this compound, its known functional analogs, and its significant off-target effect as a mitochondrial uncoupler. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound and ERRα

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function.[1] Its dysregulation has been linked to various diseases, making it an attractive therapeutic target. This compound was one of the first identified potent and selective inverse agonists for ERRα, exhibiting an IC50 value of approximately 0.37 to 0.4 μM.[2][3][4] It exerts its effect by binding to the ligand-binding domain of ERRα, thereby inhibiting its constitutive transcriptional activity.[5] While this compound shows high selectivity for ERRα over other nuclear receptors like ERRγ, ERα, and ERβ, it is crucial to consider its potent off-target effects.

Structural Analogues and Derivatives of this compound

While extensive public domain data on direct structural analogues of this compound (based on the thiadiazole acrylamide (B121943) scaffold) is limited, several other chemical classes of ERRα inverse agonists have been identified. These compounds, considered functional analogues, provide valuable insights into the structure-activity relationships for ERRα inhibition.

Table 1: Quantitative Data for this compound and Functional Analogues

| Compound/Analog Class | Chemical Scaffold | Target | IC50 (μM) | Notes |

| This compound | Thiadiazole Acrylamide | ERRα Inverse Agonist | 0.37 - 0.4 | Potent and selective for ERRα. Also a potent mitochondrial uncoupler. |

| Compound 11 | p-Nitrobenzenesulfonamide | ERRα Inverse Agonist | 0.80 | Suppresses migration and invasion of ER-negative breast cancer cells. |

| Compound 2 | N-Arylindole | ERRα Inverse Agonist | 0.19 | Ligand for the first reported inverse agonist crystalline complex. |

| Compound 5 | 1-Phenyl-4-benzoyl-triazole | ERRα Inverse Agonist | 0.021 | High potency and oral availability, studied in the context of diabetes. |

| Compound 6 | Not specified | ERRα Inverse Agonist | 1.47 | Suppressed growth of human xenografts. |

| Compound 7 | 1–(2,5-diethoxy-benzyl)-3-phenylurea | ERRα Inverse Agonist | 1.46 | Showed notable growth inhibition of ER-negative human breast cancer xenografts. |

Key Signaling Pathways

ERRα Signaling Pathway Inhibition by this compound

This compound, as an inverse agonist, binds to ERRα and disrupts its interaction with coactivators like PGC-1α. This leads to the downregulation of ERRα target genes involved in metabolic processes and cell proliferation.

References

- 1. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gemcitabine and this compound, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

XCT790: A Dual-Targeting Molecule with Implications for ERRα Signaling and Mitochondrial Bioenergetics

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of XCT790

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound was initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor implicated in the regulation of cellular metabolism and oncogenesis. Subsequent research, however, unveiled a significant off-target activity: this compound is also a potent mitochondrial uncoupler, acting independently of its effects on ERRα. This dual activity complicates its use as a specific ERRα probe but opens avenues for investigating its potential therapeutic effects, particularly in cancer, through modulation of both nuclear receptor signaling and cellular bioenergetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Initial Characterization

This compound was first described by Busch and colleagues in 2004 as a result of a high-throughput screening effort to identify modulators of ERRα. It was characterized as a potent and selective inverse agonist of ERRα, effectively inhibiting its constitutive transcriptional activity. The initial characterization identified this compound as a member of the thiadiazole acrylamide (B121943) chemical class[1].

Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound is not explicitly detailed in the primary scientific literature. However, based on its chemical structure, (2E)-3-(4-{[2,4-Bis(trifluoromethyl)phenyl]methoxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide, a plausible synthetic route can be inferred from general methods for the synthesis of similar thiadiazole acrylamide derivatives.

A potential synthetic pathway would likely involve a convergent synthesis strategy. One key intermediate would be the substituted benzaldehyde (B42025), 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde. The other crucial building block would be the substituted aminothiadiazole, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine.

The synthesis could proceed via a Knoevenagel condensation of the benzaldehyde intermediate with a cyanoacetamide derivative, followed by an amidation reaction with the aminothiadiazole.

It is crucial to note that this proposed synthesis is hypothetical and has not been experimentally verified from the available literature.

Biological Activity and Mechanism of Action

This compound exhibits two distinct and potent biological activities: inverse agonism of ERRα and uncoupling of mitochondrial oxidative phosphorylation.

ERRα Inverse Agonism

This compound binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators such as PGC-1α. This prevents the receptor from activating the transcription of its target genes, which are involved in various metabolic processes, including fatty acid oxidation and oxidative phosphorylation.

Mitochondrial Uncoupling

A pivotal discovery by Eskiocak and colleagues in 2014 revealed that this compound is a potent mitochondrial uncoupler at nanomolar concentrations, an activity independent of ERRα[2][3][4]. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a rapid decrease in cellular ATP levels and a compensatory increase in oxygen consumption. The depletion of ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[2].

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| ERRα Inverse Agonism | |||

| IC50 | 0.37 µM | GAL4-ERRα cell-based transfection assay | |

| Cell Viability (IC50) | |||

| MES-SA cells | Dose-dependent reduction | Cell Viability Assay (48-72h) | |

| MES-SA/DX5 cells | Dose-dependent reduction | Cell Viability Assay (48-72h) | |

| HepG2 cells | Dose-dependent reduction | Cell Viability Assay (48-72h) | |

| Mitochondrial Uncoupling | |||

| EC50 | Not explicitly reported, but effective at nanomolar concentrations | Oxygen Consumption Rate (OCR) Assay |

Experimental Protocols

ERRα Inverse Agonist Reporter Assay (GAL4-ERRα)

This protocol is a generalized representation of a luciferase reporter assay used to determine the inverse agonist activity of compounds on ERRα.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vector for a GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα)

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-ERRα expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This protocol outlines the general procedure for assessing mitochondrial function and identifying uncoupling agents using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a classical uncoupling agent, used as a positive control)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

This compound and other test compounds

-

Cells of interest

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

-

Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at the desired final concentrations.

-

Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds.

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupling agent like this compound will cause a significant increase in the OCR after injection, similar to the effect of FCCP.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflows

Caption: Workflow for ERRα inverse agonist reporter assay.

References

- 1. US5958954A - Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities - Google Patents [patents.google.com]

- 2. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XCT-790 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for XCT790 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective small molecule that has been widely studied for its anti-cancer properties. It was initially identified as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in cellular metabolism and proliferation. However, subsequent research has revealed a dual mechanism of action: this compound also functions as a powerful mitochondrial uncoupler, independent of its effects on ERRα.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.

Key Properties of this compound:

-

Primary Target: Estrogen-Related Receptor Alpha (ERRα) inverse agonist with an IC50 of 0.37 μM.[4][5]

-

Secondary Mechanism: Potent mitochondrial uncoupler, leading to ATP depletion and activation of AMP-activated protein kinase (AMPK). This effect occurs at nanomolar concentrations, often lower than those required for ERRα inhibition.

-

Cellular Effects: Induces cell death, apoptosis, and cell cycle arrest in various cancer cell lines. It has shown efficacy in chemotherapeutic-resistant cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Treatment Duration | Observed Effects | Reference |

| MES-SA, MES-SA/DX5 | Uterine Sarcoma | Viability | 0-40 μM (dose-dependent decrease) | 48 and 72 hours | Reduced cell viability | |

| HepG2, R-HepG2 | Hepatocellular Carcinoma | Viability, Apoptosis, Western Blot | 10 μM | 24, 48 hours | Reduced viability, induced apoptosis, decreased ERRα protein levels | |

| HEC-1A, KLE | Endometrial Cancer | Proliferation, Apoptosis | Concentration-dependent | Not specified | Suppressed proliferation and colony formation, induced apoptosis | |

| MDA-MB-231, BT-549 | Triple-Negative Breast Cancer | Viability, Cell Cycle | 5 μM | 24, 48 hours | Inhibited proliferation, induced cell cycle arrest | |

| H295R | Adrenocortical Carcinoma | Viability | 10 μM | Not specified | Dose- and time-dependent inhibition of proliferation | |

| MCF7, M231 | Breast Cancer (mammospheres) | Apoptosis, Cell Cycle | 1, 2.5, 5 μM | 48 hours | Induced apoptosis and cell cycle arrest | |

| MNT1 | Melanoma | Western Blot, ATP Assay | 390 nM | 5 minutes (AMPK activation), 20 minutes (ATP depletion) | Activated AMPK, depleted ATP |

Signaling Pathways Affected by this compound

This compound impacts several critical signaling pathways in cancer cells, primarily stemming from its dual mechanism of action.

This compound Mechanism of Action

Caption: Dual mechanism of this compound action in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells in a 96-well format.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 to 20 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Read the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect the culture medium (which contains detached, potentially apoptotic cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the detached cells with the collected medium from the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Seed cells and treat with this compound for the desired time (e.g., 1, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Table 2: Recommended Primary Antibodies for Western Blotting

| Target Protein | Pathway | Expected Change with this compound |

| p-AMPK (Thr172) | Energy Sensing | Increase |

| Total AMPK | Energy Sensing | No change (loading control) |

| p-ACC (Ser79) | AMPK Substrate | Increase |

| Total ACC | AMPK Substrate | No change (loading control) |

| p-mTOR (Ser2448) | PI3K/Akt/mTOR | Decrease |

| Total mTOR | PI3K/Akt/mTOR | No change (loading control) |

| p-Akt (Ser473) | PI3K/Akt/mTOR | Decrease |

| Total Akt | PI3K/Akt/mTOR | No change (loading control) |

| Cleaved Caspase-3 | Apoptosis | Increase |

| PARP | Apoptosis | Cleavage |

| ERRα | ERRα Signaling | Decrease (degradation) |

| β-actin / GAPDH | Loading Control | No change |

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Off-Target Effects: Be mindful of this compound's dual mechanism. To distinguish between ERRα-dependent and -independent effects, consider using ERRα knockdown or knockout cell lines as controls.

-

Time- and Dose-Dependence: The effects of this compound are highly dependent on the concentration and duration of treatment. It is recommended to perform both dose-response and time-course experiments to characterize its effects in your specific cell line.

-

Mitochondrial Uncoupling: The mitochondrial uncoupling effect can occur rapidly (within minutes) and at low nanomolar concentrations. This can lead to rapid changes in cellular metabolism that may precede other observed effects.

References

Application Notes and Protocols for XCT790 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective small molecule with a dual mechanism of action, making it a compound of significant interest in cancer research. It functions as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα) and, independently, as a powerful mitochondrial uncoupler.[1] ERRα is a key regulator of cellular metabolism, promoting gene expression involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and glycolysis, thereby supporting the high energetic demands of cancer cells.[2][3] By inhibiting ERRα, this compound can disrupt these metabolic pathways. Concurrently, its action as a mitochondrial uncoupler dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] These complementary actions make this compound a compelling candidate for evaluation in various cancer models.

These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

The following table summarizes the anti-tumor activity of this compound across various mouse xenograft models.

| Tumor Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |

| Pancreatic Cancer | PaTu8988 | Nude mice | 2.5 mg/kg | Intraperitoneal (IP) | 3 times a week for 4 weeks | Synergistic tumor growth suppression with gemcitabine. | |

| Endometrial Cancer | HEC-1A | BALB/c mice | 4 mg/kg | Intravenous (IV) | Every three days for 3 weeks | Significant inhibition of tumor growth and angiogenesis; induction of apoptosis. | |

| Adrenocortical Carcinoma | H295R | Immunocompromised mice | 2.5 mg/kg | Not specified | Not specified (treatment for 21 days) | Significant reduction in tumor growth. | |

| Triple-Negative Breast Cancer | MDA-MB-231 | Nude mice | Not specified | Not specified | Not specified | Significant delay in in vivo tumor growth. |